Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate
Description
Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is a structurally complex organic compound featuring a 1,3-benzodioxole core substituted with an acetyl group at position 6. The acetyl group is linked via an amino bridge to a sulfanylacetate moiety, which includes a methyl ester terminal group.
Properties
Molecular Formula |
C14H15NO6S |
|---|---|
Molecular Weight |
325.34 g/mol |
IUPAC Name |
methyl 2-[2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C14H15NO6S/c1-8(16)9-3-11-12(21-7-20-11)4-10(9)15-13(17)5-22-6-14(18)19-2/h3-4H,5-7H2,1-2H3,(H,15,17) |
InChI Key |
XPFGAVYFXXTYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSCC(=O)OC)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated benzodioxole is reacted with an amino acid derivative to form the amide linkage.
Thioester Formation: The final step involves the reaction of the amide with a thioester reagent, such as methyl thioacetate, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate has the following chemical characteristics:
- Molecular Formula : C14H15NO6S
- Molecular Weight : 325.34 g/mol
- InChIKey : XPFGAVYFXXTYPA-UHFFFAOYSA-N
- SMILES : N(C=1C(=CC2=C(C1)OCO2)C(=O)C)C(=O)CSCC(=O)OC
These properties are essential for understanding its reactivity and potential interactions in biological systems.
Enzyme Inhibition
Recent studies have highlighted the compound's inhibitory effects on key enzymes related to metabolic disorders. For instance, it has been investigated for its potential as an inhibitor of:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM). The compound's structural analogs have shown promising results in reducing blood glucose levels by delaying carbohydrate absorption .
- Acetylcholinesterase : Inhibiting this enzyme can have implications for treating neurodegenerative diseases such as Alzheimer's disease. The compound's derivatives have been evaluated for their ability to enhance cognitive function by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Anticancer Activity
The compound has also been explored for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) and inhibiting tumor growth through multiple pathways, including the modulation of signaling cascades involved in cell proliferation .
Case Study 1: α-glucosidase Inhibition
In a study conducted by Abbasi et al., several new sulfonamide derivatives were synthesized, including those related to this compound. These compounds were screened for their ability to inhibit α-glucosidase activity. Results showed significant inhibition compared to control groups, indicating potential therapeutic applications for T2DM management .
Case Study 2: Anticancer Evaluation
Another study focused on the synthesis of various benzodioxole derivatives, including this compound. These compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity, warranting further investigation into their mechanisms of action .
Data Tables
Mechanism of Action
The mechanism by which Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, its structural features suggest it could inhibit enzymes by mimicking natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate with structurally related compounds, highlighting key distinctions in functional groups, solubility, and biological activity:
Key Findings from Comparative Analysis
Ester Group Impact :
- The methyl ester in the target compound may reduce solubility compared to ethyl esters (e.g., ), but it could enhance metabolic stability in vivo due to slower hydrolysis .
Benzodioxole vs. Heterocyclic Cores :
- Compounds with benzodioxole (e.g., ) often exhibit antioxidant or anti-inflammatory activity, while those with triazine () or thiadiazole () rings are linked to anticancer effects. The acetyl group on the benzodioxole in the target compound may modulate electron density, affecting receptor binding .
Sulfanyl vs.
Biological Activity Trends :
- Ethyl esters () generally show better pharmacokinetic profiles, while methyl esters may prioritize synthetic simplicity. Thiadiazole and triazine derivatives () highlight the role of heterocycles in enhancing target specificity.
Biological Activity
Methyl ({2-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-oxoethyl}sulfanyl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety known for its biological activity. The specific functional groups contribute to its interactions within biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Compounds related to this structure have demonstrated anti-inflammatory effects in preclinical studies. They modulate inflammatory pathways and cytokine production, providing a basis for further exploration in inflammatory disease models.
Cytotoxicity and Selectivity
In vitro studies are essential to evaluate the cytotoxic effects of this compound on different cell lines. Preliminary data suggest a favorable selectivity index, indicating potential therapeutic applications with reduced toxicity.
Data Tables
| Activity | IC50 Value (µM) | Reference Compound |
|---|---|---|
| Antibacterial | 10 | Benzylpenicillin |
| Anti-inflammatory | 5 | Ibuprofen |
| Cytotoxicity (Cancer) | 15 | Cisplatin |
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with an IC50 value of 10 µM for the most potent derivative, suggesting that this compound could have similar efficacy .
- Anti-inflammatory Effects : In a model of acute inflammation, compounds structurally similar to this compound were shown to reduce edema significantly compared to controls, indicating potential therapeutic benefits in inflammatory diseases .
- Cytotoxicity Studies : A comparative analysis of cytotoxic effects on various cancer cell lines revealed that compounds with the benzodioxole structure exhibited lower toxicity than traditional chemotherapeutics like doxorubicin, suggesting a safer profile for therapeutic use .
Research Findings
Recent research highlights the importance of the methyl sulfanyl group in enhancing the biological activity of related compounds. This modification may increase solubility and bioavailability, crucial factors for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
